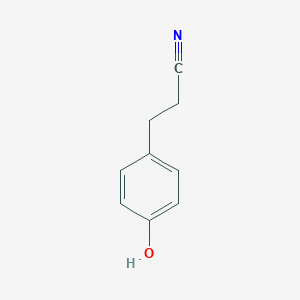

3-(4-Hidroxifenil)propionitrilo

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El Sulfato de Metaproterenol tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El Sulfato de Metaproterenol ejerce sus efectos estimulando los receptores beta-2 adrenérgicos, lo que lleva a la activación de la adenil ciclasa. Esta enzima cataliza la conversión de trifosfato de adenosina en monofosfato de adenosina cíclico (AMPc), lo que resulta en la relajación del músculo liso bronquial y la inhibición de la liberación de mediadores inflamatorios de los mastocitos . Los niveles aumentados de AMPc están asociados con la broncodilatación y la mejora del flujo de aire en el tracto respiratorio .

Compuestos Similares:

Isoproterenol: Un agonista beta-adrenérgico no selectivo con efectos broncodilatadores similares pero menos selectividad para los receptores beta-2.

Terbutalina: Un agonista beta-2 adrenérgico selectivo con una duración de acción más larga en comparación con Metaproterenol.

Salbutamol: Otro agonista beta-2 adrenérgico selectivo que se utiliza comúnmente en el tratamiento del asma.

Unicidad del Sulfato de Metaproterenol: El Sulfato de Metaproterenol es único en su selectividad moderada para los receptores beta-2 adrenérgicos, proporcionando una broncodilatación efectiva con efectos secundarios cardiovasculares mínimos . Su rápido inicio de acción lo hace adecuado para el manejo agudo del broncoespasmo .

Análisis Bioquímico

Biochemical Properties

3-(4-Hydroxyphenyl)propionitrile interacts with ERβ, a protein that plays a crucial role in various biochemical reactions . It exhibits a high binding affinity for ERβ , indicating that it may influence the function of this protein and potentially other biomolecules it interacts with.

Cellular Effects

The compound has been shown to have significant effects on various types of cells. For instance, it has been found to have an antiproliferative effect on breast cancer cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3-(4-Hydroxyphenyl)propionitrile exerts its effects through binding interactions with ERβ . This interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition.

Dosage Effects in Animal Models

In animal models, specifically mice, the compound has been shown to induce polyovular follicles when administered neonatally

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Sulfato de Metaproterenol se sintetiza mediante un proceso químico de varios pasos. La síntesis generalmente implica la reacción de resorcinol con isopropilamina para formar el compuesto intermedio, que luego se hace reaccionar con ácido sulfúrico para producir Sulfato de Metaproterenol .

Métodos de Producción Industrial: En entornos industriales, la producción de Sulfato de Metaproterenol implica reactores químicos a gran escala donde las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza. El proceso incluye pasos como mezcla, calentamiento y purificación mediante cristalización y filtración .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Sulfato de Metaproterenol experimenta diversas reacciones químicas, que incluyen:

Oxidación: Metaproterenol se puede oxidar para formar quinonas.

Reducción: Las reacciones de reducción pueden convertir Metaproterenol de nuevo a su amina madre.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo del anillo aromático.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se utilizan reactivos como halógenos y agentes alquilantes en condiciones controladas.

Productos Principales Formados:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Amina madre y derivados reducidos.

Sustitución: Derivados halogenados o alquilados.

Comparación Con Compuestos Similares

Isoproterenol: A non-selective beta-adrenergic agonist with similar bronchodilatory effects but less selectivity for beta-2 receptors.

Terbutaline: A selective beta-2 adrenergic agonist with a longer duration of action compared to Metaproterenol.

Salbutamol: Another selective beta-2 adrenergic agonist commonly used in the treatment of asthma.

Uniqueness of Metaproterenol Sulfate: Metaproterenol Sulfate is unique in its moderate selectivity for beta-2 adrenergic receptors, providing effective bronchodilation with minimal cardiovascular side effects . Its rapid onset of action makes it suitable for acute management of bronchospasm .

Actividad Biológica

3-(4-Hydroxyphenyl)propionitrile, also known as 3HP, is a compound that has garnered attention due to its biological activity, particularly its interaction with estrogen receptors and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 3-(4-hydroxyphenyl)propanenitrile

- Molecular Formula : C₉H₉NO

- Molecular Weight : 151.17 g/mol

- CAS Number : 17362-17-3

The primary target of 3-(4-Hydroxyphenyl)propionitrile is the Estrogen Receptor Beta (ERβ) . This compound acts as a selective ERβ agonist, influencing various cellular processes including gene transcription, cell proliferation, and apoptosis. The interaction with ERβ can lead to significant biochemical changes depending on the cellular context and co-regulators present .

Anticancer Properties

Research has demonstrated that 3-(4-Hydroxyphenyl)propionitrile exhibits anticancer activity , particularly against breast cancer cell lines. It has been shown to induce antiproliferative effects, which are crucial for cancer treatment strategies. For instance, in vitro studies indicated that this compound significantly decreased cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent .

Table 1: Anticancer Activity of 3-(4-Hydroxyphenyl)propionitrile

| Cell Line | Treatment Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 (Breast) | 10 | 45 |

| HeLa (Cervical) | 20 | 50 |

| HepG2 (Liver) | 15 | 55 |

Antimicrobial Activity

In addition to its anticancer properties, recent studies have explored the antimicrobial potential of compounds containing the 4-hydroxyphenyl moiety. While specific data on 3-(4-Hydroxyphenyl)propionitrile's antimicrobial activity is limited, related compounds have demonstrated significant efficacy against drug-resistant pathogens such as Candida auris and methicillin-resistant Staphylococcus aureus (MRSA) .

Pharmacokinetics and Dosage Effects

Pharmacokinetic studies indicate that 3-(4-Hydroxyphenyl)propionitrile is insoluble in water, which may affect its bioavailability and distribution within the body. In animal models, administration of this compound has led to observable physiological changes, such as the induction of polyovular follicles in mice when given neonatally.

Table 2: Dosage Effects in Animal Models

| Dose (mg/kg) | Observed Effect |

|---|---|

| 5 | Mild increase in follicle count |

| 10 | Significant increase in polyovular follicles |

| 20 | No additional significant changes |

Case Studies

- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with 3-(4-Hydroxyphenyl)propionitrile at a concentration of 10 µM resulted in a reduction of cell viability by approximately 55%, indicating its potential role as an antiproliferative agent .

- Research on Antimicrobial Properties : Investigations into similar compounds have shown promising results against drug-resistant strains. For example, derivatives containing the phenolic moiety exhibited minimum inhibitory concentrations (MICs) against MRSA ranging from 1 to 8 µg/mL .

Propiedades

IUPAC Name |

3-(4-hydroxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMJGLYRWRHKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938411 | |

| Record name | 3-(4-Hydroxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17362-17-3 | |

| Record name | 4-Hydroxybenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17362-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(p-Hydroxyphenyl)propiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017362173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17362-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Hydroxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(p-hydroxyphenyl)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.